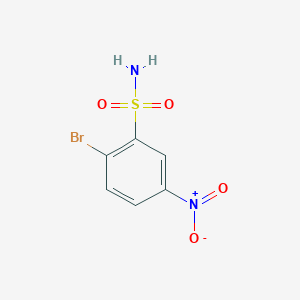

2-Bromo-5-nitrobenzenesulfonamide

Description

2-Bromo-5-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with bromine (Br) at the ortho position and a nitro (-NO₂) group at the para position relative to the sulfonamide (-SO₂NH₂) functional group. The nitro group is a strong electron-withdrawing substituent, which increases the acidity of the sulfonamide proton compared to non-electron-withdrawing analogs. This compound’s structure influences its reactivity, solubility, and intermolecular interactions, particularly hydrogen bonding and π-stacking, which are critical in determining its crystallographic and physicochemical properties .

Properties

IUPAC Name |

2-bromo-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNUANJNVBNJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

2-Bromo-5-nitrobenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, respiration, and the synthesis of folic acid, which is essential for DNA production .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the synthesis of folic acid, they prevent the production of DNA in bacteria, thereby exerting their antibacterial effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting this pathway, the compound prevents the production of DNA in bacteria, leading to their death .

Result of Action

The primary result of the action of this compound is the death of bacteria due to the inhibition of DNA synthesis . This makes it effective in treating bacterial infections.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the overuse and misuse of antibiotics, including sulfonamides, and their release into the environment can potentially pose a threat to animals and microbial communities in soil and aquatic environments .

Biochemical Analysis

Biological Activity

2-Bromo-5-nitrobenzenesulfonamide is an organic compound belonging to the sulfonamide class, which has garnered attention for its potential biological activities. This compound features a bromine atom and a nitro group attached to a benzene ring, along with a sulfonamide functional group. Sulfonamides are widely recognized for their antibacterial properties and have applications in various therapeutic areas, including cancer treatment and antimicrobial research.

- Molecular Formula : CHBrNOS

- Molecular Weight : Approximately 253.08 g/mol

- Structure : The compound consists of a benzene ring substituted with bromine at the 2-position and a nitro group at the 5-position, along with a sulfonamide group.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. The sulfonamide moiety is known to inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria. Research has shown that compounds with similar structures can effectively combat various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Recent studies have indicated that this compound may also possess anticancer properties. It has been observed to target specific cancer cell lines, potentially through mechanisms involving the inhibition of key enzymes involved in cell proliferation and survival. The structural characteristics of this compound might contribute to its effectiveness against cancer cells by disrupting critical signaling pathways .

Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of various benzenesulfonamide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, revealing that this compound exhibited potent activity comparable to established antibiotics .

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 6.72 | E. coli |

| Another Sulfonamide | 6.63 | S. aureus |

Study 2: Anticancer Potential

In another investigation, the anticancer effects of various nitro-substituted benzenesulfonamides were evaluated against different cancer cell lines. Results indicated that this compound inhibited cell proliferation significantly, suggesting its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound can be attributed to its ability to:

- Inhibit Enzymatic Activity : Compounds in this class often inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, potentially leading to altered pharmacokinetics when co-administered with other medications .

- Disrupt Folate Synthesis : By mimicking para-aminobenzoic acid (PABA), sulfonamides inhibit dihydropteroate synthase, an enzyme essential for folate production in bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-5-nitrobenzenesulfonamide with three analogs: 5-amino-N-(2-bromo-5-methyl-phenyl)-2-methoxy-benzenesulfonamide (), 5-bromothiophene-2-sulfonamide (), and 5-bromo-2-methylbenzenesulfonamide (). Key differences in substituents, electronic effects, and hydrogen bonding are highlighted.

Structural and Electronic Differences

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Electronic Effects |

|---|---|---|---|---|

| This compound | C₆H₅BrN₂O₄S | 307.14 | -NO₂ (para), -Br (ortho) | Strong electron-withdrawing (-NO₂) |

| 5-Amino-N-(2-bromo-5-methyl-phenyl)-2-methoxy-benzenesulfonamide | C₁₄H₁₅BrN₂O₃S | 371.25 | -NH₂ (meta), -OCH₃ (ortho), -Br (para) | Electron-donating (-NH₂, -OCH₃) |

| 5-Bromothiophene-2-sulfonamide | C₄H₄BrNO₂S₂ | 266.14 | Thiophene ring, -Br (meta) | Thiophene’s conjugated π-system |

| 5-Bromo-2-methylbenzenesulfonamide | C₇H₈BrNO₂S | 250.11 | -CH₃ (ortho), -Br (para) | Weak electron-donating (-CH₃) |

- Electronic Effects: The nitro group in this compound significantly lowers the pKa of the sulfonamide proton, enhancing its acidity compared to the methyl-substituted analog () and the amino/methoxy-substituted compound () .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns are influenced by substituents:

- This compound: The -NO₂ and -SO₂NH₂ groups act as hydrogen bond acceptors and donors, respectively, favoring layered crystal structures with directional interactions .

- 5-Bromo-2-methylbenzenesulfonamide (): The -CH₃ group reduces polarity, likely resulting in weaker H-bonding and less dense packing .

Physicochemical Properties

- Solubility: The nitro and amino/methoxy analogs exhibit higher polarity, suggesting better solubility in polar solvents compared to the methyl-substituted compound.

- Stability: The methyl-substituted compound () is stored at room temperature, indicating greater stability than the nitro derivative, which may be sensitive to heat or light due to the -NO₂ group .

- Reactivity: The electron-withdrawing -NO₂ group in this compound enhances its susceptibility to nucleophilic substitution at the bromine position compared to the methyl or thiophene analogs.

Research Implications

- Pharmaceutical Applications: The amino/methoxy analog () may have enhanced bioavailability due to increased H-bonding capacity, while the thiophene derivative () could exhibit unique electronic properties for optoelectronic materials.

- Synthetic Chemistry : The nitro group in this compound offers a reactive site for further functionalization, unlike the methyl or thiophene analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.